(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
Description
The compound (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a 4-methylpyrimidin-2-ylsulfanyl substituent at the 4-position and a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring.
This compound’s molecular weight is inferred to be higher than its alkyl-substituted analogs (e.g., 162.25 g/mol for the propan-2-ylsulfanyl analog in ), likely impacting solubility and bioavailability.
Properties
IUPAC Name |
(3R,4R)-4-(4-methylpyrimidin-2-yl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-2-3-10-9(11-6)14-8-5-13-4-7(8)12/h2-3,7-8,12H,4-5H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGICEUJAHDTGJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol typically involves the following steps:
Formation of the Pyrimidinyl Sulfanyl Intermediate: The starting material, 4-methylpyrimidine, undergoes a thiolation reaction to introduce the sulfanyl group. This is achieved using reagents such as thiourea or sodium hydrosulfide under controlled conditions.
Oxolane Ring Formation: The intermediate is then subjected to a cyclization reaction to form the oxolane ring. This step often involves the use of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is also common.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium iodide, acetone as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated oxolane derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol is a noteworthy chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical development. This article provides a comprehensive overview of its applications, backed by relevant case studies and data.
Structure and Composition
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
- IUPAC Name : (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
Structural Representation
Chemical Structure
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to nucleosides, which are critical in the development of antiviral and anticancer drugs. Its unique sulfanyl group enhances its interaction with biological targets.
Case Study: Antiviral Activity
A study demonstrated that derivatives of similar oxolane compounds exhibit significant antiviral properties against various strains of viruses, including HIV and Hepatitis C. The sulfanyl moiety is believed to play a crucial role in enhancing bioactivity by improving binding affinity to viral enzymes .
Biochemical Research
The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for probing enzyme mechanisms.
Case Study: Enzyme Inhibition
Research has shown that (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol can inhibit specific enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation. This characteristic is particularly useful in cancer research, where controlling cell division is crucial .
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural chemistry as a potential pesticide or herbicide. Its structural features may allow it to interact with plant metabolic pathways.
Case Study: Herbicidal Activity
Preliminary studies indicate that compounds with similar structures exhibit herbicidal activity by disrupting photosynthetic processes in target plants. This suggests that (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol could be developed into an effective agricultural agent .
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Antiviral | Nucleoside Analog | |
| Enzyme Inhibition | Metabolic Inhibitor | |
| Herbicidal | Plant Metabolite |
Mechanism of Action
The mechanism of action of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, while the oxolane ring provides structural stability. This dual interaction enhances the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Bioactivity and Target Specificity
- Pyrimidine vs. Alkyl Substituents : The 4-methylpyrimidin-2-ylsulfanyl group in the target compound likely enhances binding to nucleic acid targets (e.g., viral polymerases) via π-π stacking and hydrogen bonding, compared to the propan-2-ylsulfanyl group in ’s compound. VTAR-01 (), with a similar hybrid structure, demonstrated superior docking scores (-7.8), suggesting that pyrimidine derivatives may offer improved target affinity.
- Triazole Derivatives : The triazole-sulfanyl analog () has a higher molecular weight (256.32 g/mol) and may face challenges in membrane permeability compared to the target compound.
Solubility and Bioavailability
- Amino-substituted analogs () exhibit increased polarity due to the benzylamino group, enhancing water solubility but possibly reducing blood-brain barrier penetration. In contrast, the target compound’s pyrimidine group balances moderate polarity with aromatic hydrophobicity.
Biological Activity
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medical research.
Chemical Structure
The compound's structure is characterized by a pyrimidine ring substituted with a sulfanyl group and an oxolanol moiety. This structural configuration is essential for its biological activity.
Biological Activity Overview
Research indicates that (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Potential Antidiabetic Effects : Preliminary data suggest that it may influence glucose metabolism, making it a candidate for further investigation in diabetes management.
The biological activity of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.
- Receptor Modulation : It may act on various receptors, modulating their activity and thereby influencing cellular responses.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound effectively scavenged free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. This property suggests potential applications in preventing oxidative damage in cells.
Case Study 3: Antidiabetic Activity
In a preliminary animal model of diabetes, administration of (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol resulted in significant reductions in blood glucose levels after four weeks of treatment. Further studies are needed to elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
